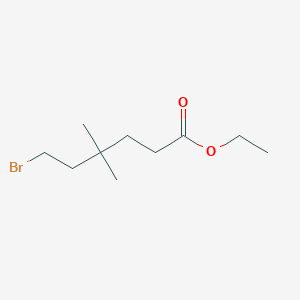
Ethyl 6-bromo-4,4-dimethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-4,4-dimethylhexanoate is an organic compound with the molecular formula C10H19BrO2. It is a brominated ester, commonly used in organic synthesis and various chemical reactions. The compound is known for its unique structure, which includes a bromine atom attached to a hexanoate chain with two methyl groups at the fourth carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-bromo-4,4-dimethylhexanoate can be synthesized through several methods. One common approach involves the bromination of 4,4-dimethylhexanoic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The esterification process involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction between the brominated acid and ethanol .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, allows for efficient large-scale production. The bromination and esterification steps are optimized to minimize by-products and maximize the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-4,4-dimethylhexanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used in substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for converting esters to alcohols.
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Reduction: Formation of 6-bromo-4,4-dimethylhexanol.
Oxidation: Formation of 6-bromo-4,4-dimethylhexanoic acid.
Scientific Research Applications
Ethyl 6-bromo-4,4-dimethylhexanoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4,4-dimethylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by other nucleophiles, leading to the formation of new products. The ester group can also participate in hydrolysis or reduction reactions, further modifying the compound’s structure and activity .
Comparison with Similar Compounds
Ethyl 6-bromo-4,4-dimethylhexanoate can be compared with other brominated esters and hexanoate derivatives:
Ethyl 6-bromohexanoate: Similar structure but lacks the two methyl groups at the fourth carbon position, resulting in different reactivity and applications.
Ethyl 4-bromo-4,4-dimethylpentanoate: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
6-Bromo-4,4-dimethylthiochromane: Contains a sulfur atom instead of an oxygen atom in the ester group, leading to different chemical behavior and applications.
This compound stands out due to its unique combination of a bromine atom and two methyl groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C10H19BrO2 |
|---|---|
Molecular Weight |
251.16 g/mol |
IUPAC Name |
ethyl 6-bromo-4,4-dimethylhexanoate |
InChI |
InChI=1S/C10H19BrO2/c1-4-13-9(12)5-6-10(2,3)7-8-11/h4-8H2,1-3H3 |
InChI Key |
FSEOTANEGFTIQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C)(C)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















